molecular formula C14H13ClN4O2S2 B2362341 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797561-47-7

7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No. B2362341
CAS RN: 1797561-47-7
M. Wt: 368.85
InChI Key: IANWHJJFUDJRPD-UHFFFAOYSA-N
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Description

7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a useful research compound. Its molecular formula is C14H13ClN4O2S2 and its molecular weight is 368.85. The purity is usually 95%.
BenchChem offers high-quality 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Scientific Research

  • Serotonin 5-HT6 Receptor Antagonism

    • A study by Ivachtchenko et al. (2013) explored a range of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, including compounds structurally related to the given chemical. These compounds were found to exhibit antagonist activity at serotonin 5-HT6 receptors, which are a target for therapeutic intervention in various central nervous system (CNS) disorders. The study highlighted that specific structural modifications, like substituting the methyl group at position 5 with a phenyl or thiophen-2-yl substituent, influenced the antagonist activity. This research contributes to the understanding of the pharmacophore model for developing effective 5-HT6 antagonists (Ivachtchenko et al., 2013).
  • Synthesis and Structure-Activity Relationships

    • The synthesis and study of the structure-activity relationships (SAR) of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines were reported in research by Ivachtchenko et al. (2011). This study focused on understanding how the nature and position of substituents in these compounds affect their receptor antagonistic activity, contributing to the design of more effective drug candidates (Ivachtchenko et al., 2011).
  • Chemical Synthesis and Analysis

    • Research by Chimichi et al. (1996) delved into the chemistry of substituted pyrazolo[1,5-a]pyrimidines, which includes compounds similar to the one . They investigated the reaction mechanisms and outcomes of various synthetic approaches, contributing to the broader understanding of pyrazolo[1,5-a]pyrimidine chemistry. This research is pivotal for developing new synthetic methods and understanding the reactivity of such compounds (Chimichi et al., 1996).

properties

IUPAC Name

11-(5-chlorothiophen-2-yl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c1-9-6-13-16-7-10-8-18(5-4-11(10)19(13)17-9)23(20,21)14-3-2-12(15)22-14/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANWHJJFUDJRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

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